molecular formula C10H11BrO3 B14073631 Ethyl 3-bromo-5-hydroxy-2-methylbenzoate

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate

Cat. No.: B14073631
M. Wt: 259.10 g/mol
InChI Key: JAWYHGGMEAEJSH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid and is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-hydroxy-2-methylbenzoate typically involves the bromination of 3-hydroxy-2-methylbenzoic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature.

After bromination, the resulting 3-bromo-5-hydroxy-2-methylbenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The esterification reaction is typically performed under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of 3-azido-5-hydroxy-2-methylbenzoate or 3-thiocyanato-5-hydroxy-2-methylbenzoate.

    Oxidation: Formation of ethyl 3-bromo-5-oxo-2-methylbenzoate.

    Reduction: Formation of ethyl 3-bromo-5-hydroxy-2-methylbenzyl alcohol.

Scientific Research Applications

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-hydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Ethyl 3-bromo-5-hydroxy-2-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 3-bromo-4-hydroxybenzoate: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    Ethyl 3-bromo-5-hydroxybenzoate: Lacks the methyl group, potentially altering its physical properties and applications.

    Ethyl 3-bromo-2-methylbenzoate:

The unique combination of functional groups in this compound contributes to its distinct chemical properties and makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 3-bromo-5-hydroxy-2-methylbenzoate

InChI

InChI=1S/C10H11BrO3/c1-3-14-10(13)8-4-7(12)5-9(11)6(8)2/h4-5,12H,3H2,1-2H3

InChI Key

JAWYHGGMEAEJSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)O)Br)C

Origin of Product

United States

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